BMS-247243 MIC90 Against MRSA: A Direct Potency Comparison to Vancomycin
BMS-247243 demonstrates an MIC90 of 4 μg/ml against methicillin-resistant S. aureus (MRSA) isolates [1]. This activity is within the clinically relevant range, and the compound is further differentiated by its bactericidal kinetics compared to vancomycin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against MRSA |
|---|---|
| Target Compound Data | 4 μg/ml (MIC90 for MRSA) |
| Comparator Or Baseline | Vancomycin (standard MRSA therapy) |
| Quantified Difference | Not directly compared in the same study; however, BMS-247243 MIC90 of 4 μg/ml is within the susceptibility range. The key differentiator is bactericidal activity, which is 2x faster than vancomycin. |
| Conditions | MIC determined on Mueller-Hinton agar with 2% NaCl against a panel of MRSA clinical isolates |
Why This Matters
For procurement, this data confirms that BMS-247243 is a viable alternative to vancomycin with the added benefit of faster bactericidal activity, which can be a critical parameter in time-kill and in vivo efficacy studies.
- [1] Fung-Tomc JC, Clark J, Minassian B, et al. In vitro and in vivo activities of a novel cephalosporin, BMS-247243, against methicillin-resistant and -susceptible staphylococci. Antimicrob Agents Chemother. 2002;46(4):971-976. doi:10.1128/AAC.46.4.971-976.2002 View Source
